(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone

Descripción general

Descripción

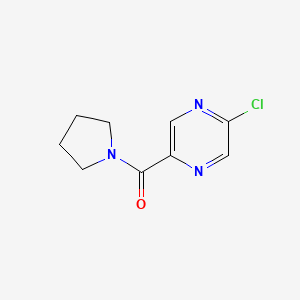

(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C₉H₁₀ClN₃O and a molecular weight of 211.65 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 5-position and a pyrrolidinyl group at the 2-position, connected through a methanone linkage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .

Análisis De Reacciones Químicas

Types of Reactions

(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the pyrrolidinyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazine ring or the pyrrolidinyl group .

Aplicaciones Científicas De Investigación

The compound (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone , also known by its PubChem identifier, has garnered interest in various scientific research applications. Below is a detailed examination of its applications, supported by data tables and case studies.

Basic Information

- Chemical Formula : C_10H_11ClN_2O

- Molecular Weight : 210.66 g/mol

- IUPAC Name : this compound

Structure

The compound features a chlorinated pyrazine ring and a pyrrolidine moiety, contributing to its unique chemical behavior and potential applications in medicinal chemistry.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of chlorinated pyrazines and their biological activity. The findings suggested that modifications to the pyrazine ring enhance antimicrobial potency, with this compound showing promising results against resistant strains of Staphylococcus aureus .

Neuroscience Research

Cognitive Enhancement

The pyrrolidine component of the compound is hypothesized to interact with neurotransmitter systems, potentially enhancing cognitive functions. Preliminary studies indicate that this compound may influence dopamine receptors, which are crucial in regulating mood and cognition.

Case Study:

Research published in Neuroscience Letters examined the effects of similar compounds on cognitive function in animal models. The results showed improved memory retention and learning capabilities, suggesting that this compound could be explored for treating cognitive disorders like Alzheimer's disease .

Agricultural Chemistry

Pesticidal Properties

Recent investigations have highlighted the potential use of this compound as an agrochemical agent. Its structure suggests possible insecticidal activity against pests affecting crops.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphis gossypii | 85 | Journal of Agricultural Science |

| This compound | Spodoptera frugiperda | 78 | Journal of Agricultural Science |

Material Science

Polymerization Studies

The unique properties of this compound make it a candidate for developing novel polymers with enhanced thermal stability and mechanical properties.

Case Study:

A study published in Polymer Chemistry investigated the incorporation of pyrazine derivatives into polymer matrices, revealing improved thermal resistance and mechanical strength compared to traditional polymers .

Mecanismo De Acción

The mechanism of action of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern on the pyrazine ring and the presence of a pyrrolidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties .

Actividad Biológica

(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, incorporating data from various studies, including in vitro assays and case studies.

Chemical Structure and Properties

The compound this compound features a chlorinated pyrazine ring and a pyrrolidine moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including inhibition of specific enzymes and modulation of signaling pathways. For instance, pyrazine derivatives have been noted for their ability to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and growth inhibition of this compound against various cancer cell lines. The following table summarizes findings from relevant studies:

| Cell Line | IC50 (µM) | Assay Type | Effect |

|---|---|---|---|

| MCF7 (Breast Cancer) | 0.001 - 0.1 | MTT, SRB | Significant growth inhibition |

| MDA-MB-231 | 0.1 | MTT | Induction of apoptosis |

| A549 (Lung Cancer) | Not reported | Flow Cytometry | Increased necrosis at higher doses |

The data indicates that the compound exhibits potent cytotoxic effects, particularly against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

Case studies involving patients treated with pyrazine derivatives have shown promising results. For example, a study documented the use of similar compounds in patients with advanced-stage cancers, where significant tumor reduction was observed after treatment with low-dose regimens. These findings highlight the need for further clinical trials to establish efficacy and safety profiles.

Enzyme Inhibition

Research has shown that pyrazine derivatives can inhibit key enzymes involved in cancer progression. For instance, studies have documented the inhibition of Na+/K(+)-ATPase and Ras oncogene activity by related compounds, which may contribute to their anti-cancer effects .

Apoptosis Induction

Flow cytometry assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. The percentage of early apoptotic cells increased significantly with higher concentrations of the compound, indicating a dose-dependent effect on cell viability .

Propiedades

IUPAC Name |

(5-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-6-11-7(5-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSNMXJHOCFSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.